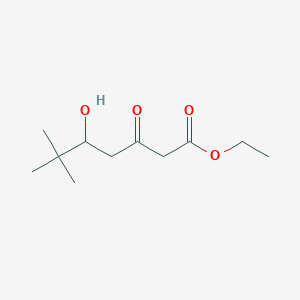![molecular formula C15H25NO B14329506 5-[2-(Dipropylamino)ethyl]-2-methylphenol CAS No. 103836-84-6](/img/structure/B14329506.png)
5-[2-(Dipropylamino)ethyl]-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Dipropylamino)ethyl]-2-methylphenol: is an organic compound with a complex structure that includes a phenol group, a dipropylamino group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Dipropylamino)ethyl]-2-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the alkylation of 2-methylphenol with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 5-[2-(Dipropylamino)ethyl]-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
Chemistry: In chemistry, 5-[2-(Dipropylamino)ethyl]-2-methylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific receptors or enzymes, providing a basis for the development of new medications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 5-[2-(Dipropylamino)ethyl]-2-methylphenol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(Diisopropylamino)ethyl methacrylate: This compound shares a similar aminoethyl group but differs in its overall structure and applications.
Ropinirole hydrochloride: This compound has a similar dipropylamino group and is used as a dopamine receptor agonist in the treatment of Parkinson’s disease.
Uniqueness: 5-[2-(Dipropylamino)ethyl]-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
103836-84-6 |
|---|---|
分子式 |
C15H25NO |
分子量 |
235.36 g/mol |
IUPAC名 |
5-[2-(dipropylamino)ethyl]-2-methylphenol |
InChI |
InChI=1S/C15H25NO/c1-4-9-16(10-5-2)11-8-14-7-6-13(3)15(17)12-14/h6-7,12,17H,4-5,8-11H2,1-3H3 |
InChIキー |
GGSWFNYJXYRVFD-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


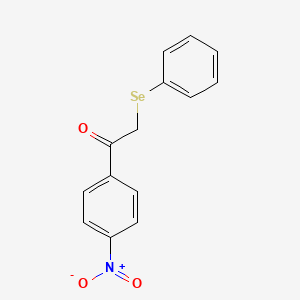
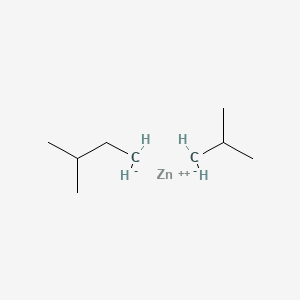
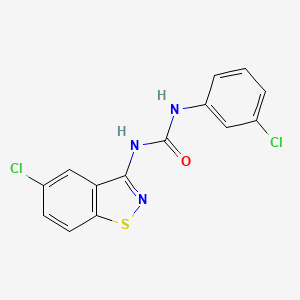
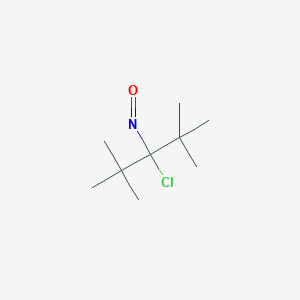
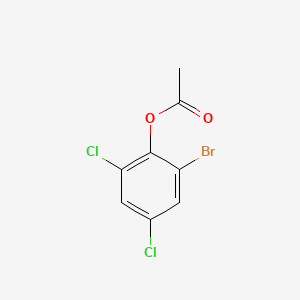
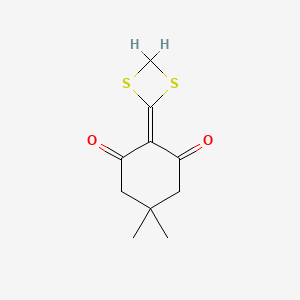
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
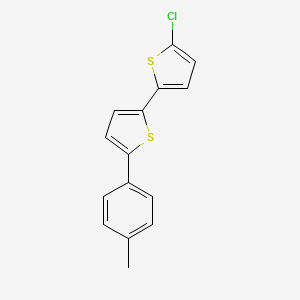
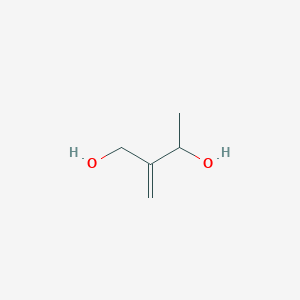

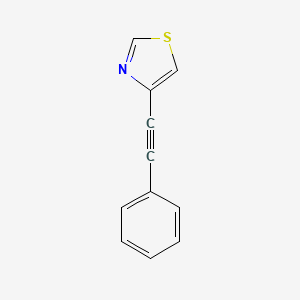
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
